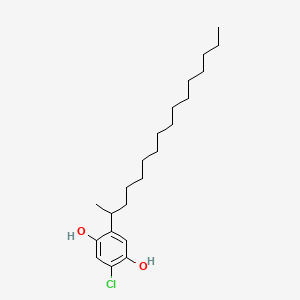

2-Chloro-5-sec-hexadecylhydroquinone

Beschreibung

2-Chloro-5-sec-hexadecylhydroquinone is a substituted hydroquinone derivative featuring a chlorine atom at the 2-position and a branched hexadecyl chain at the 5-position of the aromatic ring. Hydroquinones are redox-active compounds widely studied for their applications in organic synthesis, materials science, and medicinal chemistry. The introduction of a bulky sec-hexadecyl group and an electron-withdrawing chlorine substituent distinguishes this compound from simpler hydroquinones, influencing its solubility, stability, and reactivity.

Eigenschaften

CAS-Nummer |

137193-60-3 |

|---|---|

Molekularformel |

C22H37ClO2 |

Molekulargewicht |

369.0 g/mol |

IUPAC-Name |

2-chloro-5-hexadecan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C22H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-22(25)20(23)17-21(19)24/h16-18,24-25H,3-15H2,1-2H3 |

InChI-Schlüssel |

BCSYCAJWKGGPRY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)Cl)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of 2-Chloro-5-sec-hexadecylhydroquinone can be contextualized by comparing it to related compounds described in the literature. Below is a comparative analysis:

Substituent Effects

- 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7): Substituents: Methoxy (-OCH₃) at the 6-position and a linear heptadecenyl chain at the 2-position. Impact: The methoxy group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. The unsaturated heptadecenyl chain increases fluidity and lowers melting points compared to saturated analogs . The branched sec-hexadecyl chain may reduce crystallinity and improve solubility in nonpolar solvents compared to linear chains .

- 2-[(Z)Heptadec-10'-enyl]-6-methoxybenzo-1,4-quinone (Irisquinone, 1): Substituents: Methoxy group at the 6-position and heptadecenyl chain at the 2-position, but oxidized to a quinone. Impact: The quinone structure enables redox activity, critical in electron-transfer processes. Contrast with Target Compound: Hydroquinones (reduced quinones) are generally more stable but less reactive in redox reactions. The chlorine substituent in the target compound may further stabilize the reduced form, altering its electrochemical profile .

Physicochemical Properties and Spectral Data

Solubility and Stability

- Compound 7 : Soluble in polar aprotic solvents (e.g., THF, acetone) due to the methoxy group; stability enhanced by the electron-donating substituent.

- Irisquinone (1): Limited solubility in water but soluble in dichloromethane; redox-active and prone to reduction.

- Target Compound: Expected to exhibit moderate solubility in chlorinated solvents (e.g., CH₂Cl₂) due to the sec-hexadecyl chain. The chlorine atom may confer resistance to autoxidation compared to unsubstituted hydroquinones.

Spectroscopic Comparison

| Compound | ¹H NMR (δ, ppm) | Mass (m/z) |

|---|---|---|

| 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol (7) | 6.68 (s, 1H, ArH), 3.85 (s, 3H, OCH₃) | 406 [M+H]⁺ |

| Irisquinone (1) | 5.90 (s, 2H, quinone protons) | 404 [M+H]⁺ |

| 2-Chloro-5-sec-hexadecylhydroquinone | Hypothetical: ~6.50–7.00 (ArH), 1.20–1.60 (sec-hexadecyl) | ~424 [M+H]⁺ (estimated) |

The chlorine atom in the target compound would deshield aromatic protons, shifting NMR signals upfield compared to compound 7 . The sec-hexadecyl chain would produce complex splitting in the δ 1.20–1.60 region, distinct from the linear heptadecenyl chain in 7 and 1 .

Research Implications and Limitations

- Enhanced oxidative stability due to chlorine substitution.

- Potential applications in surfactant chemistry or as a lipophilic antioxidant.

- Limitations include the lack of experimental data on its synthesis, biological activity, or exact spectral properties.

Further studies should focus on synthesizing this compound and characterizing its reactivity, toxicity, and functional applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.